3-Chloro-4-nitro-2-naphthalenecarboxylic acid
Overview
Description
3-Chloro-4-nitro-2-naphthalenecarboxylic acid is an organic compound with the molecular formula C11H6ClNO4 It is a derivative of naphthalene, characterized by the presence of a chloro group, a nitro group, and a carboxylic acid group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid typically involves the nitration of 3-chloro-2-naphthalenecarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 3-Chloro-2-naphthalenecarboxylic acid
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is maintained at a temperature range of 0-5°C to control the exothermic nature of the nitration process.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitro-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Reduction: 3-Chloro-4-amino-2-naphthalenecarboxylic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound
Scientific Research Applications
3-Chloro-4-nitro-2-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitro-2-naphthalenecarboxylic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-naphthalenecarboxylic acid: Lacks the nitro group, leading to different chemical reactivity and applications.
4-Nitro-2-naphthalenecarboxylic acid:
2-Naphthalenecarboxylic acid: Lacks both the chloro and nitro groups, making it less reactive in certain chemical transformations.
Uniqueness
3-Chloro-4-nitro-2-naphthalenecarboxylic acid is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and the synthesis of novel compounds with tailored properties.
Properties
IUPAC Name |
3-chloro-4-nitronaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-9-8(11(14)15)5-6-3-1-2-4-7(6)10(9)13(16)17/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCHWWUECUYGGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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